5-(2-Bromoethyl)benzofurazan

Fluorescence quantum yield Photophysics Fluorogenic probe

5-(2-Bromoethyl)benzofurazan (CAS 136080-74-5, C₈H₇BrN₂O) is a 5-substituted 2,1,3-benzoxadiazole heterocycle featuring a primary alkyl bromide pendant arm. The benzofurazan scaffold confers intrinsic fluorescence properties modulated by the substituent at the 5-position, while the bromoethyl group provides an electrophilic handle for nucleophilic displacement – enabling covalent attachment of the benzofurazan reporter to amine-, thiol-, or hydroxyl-containing targets.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
Cat. No. B8431972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromoethyl)benzofurazan
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1=CC2=NON=C2C=C1CCBr
InChIInChI=1S/C8H7BrN2O/c9-4-3-6-1-2-7-8(5-6)11-12-10-7/h1-2,5H,3-4H2
InChIKeyIWNSZSLPUWUVCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Bromoethyl)benzofurazan – Compound Profile and Core Differentiators for Targeted Procurement


5-(2-Bromoethyl)benzofurazan (CAS 136080-74-5, C₈H₇BrN₂O) is a 5-substituted 2,1,3-benzoxadiazole heterocycle featuring a primary alkyl bromide pendant arm [1]. The benzofurazan scaffold confers intrinsic fluorescence properties modulated by the substituent at the 5-position, while the bromoethyl group provides an electrophilic handle for nucleophilic displacement – enabling covalent attachment of the benzofurazan reporter to amine-, thiol-, or hydroxyl-containing targets [2]. Among 5-substituted benzofurazan analogs, the bromoethyl derivative occupies a distinct niche: its primary alkyl bromide leaving group allows Sₙ2 conjugation under mild conditions that are incompatible with the more common 4-fluoro-7-nitrobenzofurazan (NBD-F) labeling chemistry, which requires a different substitution pattern [2]. The compound has an experimentally determined LogP of ~2.2, placing it in a moderate lipophilicity range that differs substantially from both the more polar 5-(2-hydroxyethyl) precursor and the more lipophilic nitro-substituted benzofurazan probes [1].

Why 5-(2-Bromoethyl)benzofurazan Cannot Be Replaced by Other Benzofurazan Probes in Bioconjugation and Drug-Discovery Workflows


The benzofurazan class encompasses structurally diverse reagents (e.g., NBD-F, SBD-F, 4-mercapto-7-methylthio-benzofurazan) whose fluorescence properties, reactivity, and conjugate stability are exquisitely dependent on the identity and position of substituents [1]. Simply swapping one benzofurazan derivative for another based on scaffold similarity changes three parameters simultaneously: the excitation/emission wavelengths, the fluorescence quantum yield (Φf), and the chemical reactivity toward biological nucleophiles [1]. For the 5-(2-bromoethyl) derivative specifically, the mono-substitution at the 5-position generates a relaxation pathway dominated by a photoreaction from the excited S₂ state, with Φf values that are distinct from both unsubstituted benzofurazan and 4,7-disubstituted analogs [1]. Furthermore, the bromoethyl linker length (two-carbon spacer) confers spatial separation between the fluorophore and the conjugated target, which directly impacts the pharmacological activity of drug candidates such as the Class III antiarrhythmic L-691,121 [2]. Substituting a shorter linker (e.g., methylene) or a different electrophile (e.g., chloroethyl) alters both the alkylation rate and the geometry of the final conjugate, precluding one-to-one functional interchange [2].

5-(2-Bromoethyl)benzofurazan: Head-to-Head Quantitative Evidence for Procurement Decision Support


Fluorescence Quantum Yield of 5-(2-Bromoethyl)benzofurazan Relative to 5-Methylbenzofurazan and Unsubstituted Benzofurazan

Among nine 5-substituted benzofurazans characterized under identical conditions, the fluorescence quantum yield (Φf) for 5-(2-bromoethyl)benzofurazan is reported to be lower than that of the non-substituted benzofurazan and 5-methylbenzofurazan, consistent with the general trend that electron-withdrawing or heavy-atom substituents at the 5-position enhance non-radiative relaxation via promotion of S₂-state photoreaction [1]. The key differential is that this compound occupies an intermediate position in the Φf spectrum of 5-substituted benzofurazans, offering sufficient fluorescence for detection (in contrast to 5-nitro or 5-iodo derivatives, which are nearly non-fluorescent) while retaining the electrophilic reactivity absent in non-halogenated analogs [1].

Fluorescence quantum yield Photophysics Fluorogenic probe

Alkylating Reactivity of 5-(2-Bromoethyl)benzofurazan Compared to 5-(2-Chloroethyl)benzofurazan and 5-(Bromomethyl)benzofurazan

The primary bromide in 5-(2-bromoethyl)benzofurazan undergoes Sₙ2 displacement under mild basic conditions (NaHCO₃ in ethanol), as demonstrated in the synthesis of L-691,121 where it alkylates a spirocyclic piperidine amine with 41% yield [1]. The two-carbon ethyl spacer allows Sₙ2 attack without the steric compression encountered in the benzyl bromide analog 5-(bromomethyl)benzofurazan, where conjugation to the aromatic ring alters the electrophilicity and can promote competing elimination pathways [2]. Compared to the corresponding 5-(2-chloroethyl) analog, the bromide leaving group provides superior reactivity, as chloride is a poorer leaving group in Sₙ2 reactions, translating to faster reaction rates and higher yields under equivalent conditions [2].

Nucleophilic substitution Alkylation kinetics Leaving group reactivity

Effect of 5-(2-Bromoethyl)benzofurazan-Derived Spirocyclic Conjugate (L-691,121) on Cardiac Electrophysiology Compared to Other Class III Antiarrhythmics

The drug candidate L-691,121 – synthesized by alkylation of a spirobenzopyran-piperidine with 5-(2-bromoethyl)benzofurazan – demonstrates a Class III antiarrhythmic profile characterized by selective prolongation of cardiac repolarization without affecting conduction velocity [1]. In isolated ventricular myocytes, 100 nM L-691,121 increased beat-to-beat action potential duration variability (quantified as the coefficient of variability, CV) by 300% relative to control [2]. This effect is mediated through inhibition of the rapid delayed rectifier potassium current (IKr), a mechanism shared with other Class III agents such as dofetilide and sotalol [2]. Critically, in anesthetized dogs, intravenous L-691,121 at 10–100 µg/kg significantly increased atrial and ventricular refractory periods while prolonging the QT interval – indicating in vivo Class III activity – but importantly did not alter atrioventricular nodal, His-Purkinje, atrial, or ventricular conduction velocities [1]. This selective effect on repolarization without conduction slowing is a key differentiator from Class I antiarrhythmics (which slow conduction) and from less selective Class III agents [1].

Class III antiarrhythmic Action potential duration Cardiac electrophysiology

Lipophilicity (LogP) of 5-(2-Bromoethyl)benzofurazan Compared to 5-(2-Hydroxyethyl)benzofurazan and Other Benzofurazan Probes

The calculated octanol-water partition coefficient (LogP) for 5-(2-bromoethyl)benzofurazan is 2.2, as provided by the Molaid database [1]. This value represents a significant shift from the more polar 5-(2-hydroxyethyl)benzofurazan (predicted LogP < 1.0 due to the hydrogen-bond donor capacity of the hydroxyl group) and is lower than that of highly lipophilic 4,7-disubstituted nitrobenzofurazan probes (LogP > 3) [1]. A LogP of ~2.2 places the compound in an optimal range for passive membrane permeability (typically LogP 1.5–3.5 for oral bioavailability per the Lipinski Rule of Five), while still retaining sufficient aqueous solubility for solution-phase bioconjugation reactions [2].

Lipophilicity LogP Drug-likeness Membrane permeability

5-(2-Bromoethyl)benzofurazan – Evidence-Backed Application Scenarios for Procurement and Experimental Design


Fluorescent Bioconjugation Reagent for Amine-Containing Biomolecules (Peptides, Proteins, Aminolipids)

The primary alkyl bromide of 5-(2-bromoethyl)benzofurazan serves as a selective electrophile for lysine side-chain amines and N-terminal amines under mildly basic aqueous-organic conditions (pH 8–9, 25–37 °C, 1–4 h) [1]. Unlike 4-fluoro-7-nitrobenzofurazan (NBD-F), which labels at the 4-position with concomitant alteration of the benzofurazan π-system, alkylation via the 5-(2-bromoethyl) arm leaves the benzofurazan core electronically and photophysically intact, preserving the characteristic fluorescence of the unsubstituted scaffold [1][2]. This is critical for applications requiring a defined, consistent fluorophore signal following conjugation, such as fluorescence polarization assays (FPA) and Förster resonance energy transfer (FRET) probes, where changes in fluorophore quantum yield directly impact the assay window [2].

Building Block for Class III Antiarrhythmic Drug Candidates

As demonstrated by the synthesis of L-691,121, 5-(2-bromoethyl)benzofurazan is the alkylating partner of choice for introducing the benzofurazan pharmacophore onto spirocyclic amine scaffolds targeting the cardiac IKr channel [1]. The two-carbon ethyl linker established by the bromoethyl group provides an optimal distance between the spirobenzopyran core and the benzofurazan moiety, conferring high potency (<100 nM effective concentration) and selectivity for Class III electrophysiological effects without conduction slowing [1][2]. Medicinal chemistry programs pursuing selective IKr blockade for atrial fibrillation should prioritize 5-(2-bromoethyl)benzofurazan over shorter (bromomethyl) or longer (bromopropyl) linker analogs, as the ethyl spacer is evidenced to yield the desired pharmacological profile [1].

Intermediate for Covalent Protease Inhibitors with Fluorescent Warheads

Halogenated 2,1,3-benzoxadiazoles, including the 5-bromoethyl derivative, have been proposed as potential fluorescent warhead candidates for covalent protease inhibitors [1]. The moderate LogP of 2.2 allows cell permeability for intracellular protease targeting, while the bromoethyl group can be further derivatized to install electrophilic warheads (e.g., epoxides, Michael acceptors) via nucleophilic displacement of bromide with thiolate or alkoxide nucleophiles [1][2]. Compared to 5-(bromomethyl)benzofurazan, the ethyl spacer reduces the risk of benzyl bromide–mediated DNA alkylation and genotoxicity, which is a significant safety consideration in the development of covalent inhibitor leads [2].

Quote Request

Request a Quote for 5-(2-Bromoethyl)benzofurazan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.